molecular formula C8H8O2 B041997 2-Methoxybenzaldehyde CAS No. 135-02-4

2-Methoxybenzaldehyde

Cat. No. B041997
Key on ui cas rn: 135-02-4
M. Wt: 136.15 g/mol
InChI Key: PKZJLOCLABXVMC-UHFFFAOYSA-N
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Patent
US08541521B2

Procedure details

A solution of crude 21 (12.2 g, ˜25 mmol, 1.0 equiv), 4-methylmorpholine N-oxide (3.5 g, 30 mmol, 1.2 equiv) in DCM (150 mL) was cooled to ˜7° C. and tetrapropylammonium perruthenate (TPAP) (0.2 g, 0.5 mmol, 2 mole %) was added. The mixture was allowed to warm to room temperature and stirred. After 1 hr TLC showed the reaction was incomplete. Additional TPAP (0.2 g) was added and the mixture stirred overnight at room temperature. Although unoxidized 21 remained, the mixture was filtered through Celite, washing the Celite pad with DCM. The filtrate was concentrated under reduced pressure to give a brown oil. The crude product was absorbed onto silica gel using DCM and dry-loaded on a column of silica gel (125 g) packed in heptanes. The column was eluted with heptanes (750 mL), 5% EtOAc/heptanes (1000 mL), 10% EtOAc/heptanes (1000 mL) and 15% EtOAc/heptanes (1000 mL). Clean separation of 22 from 21 was not achieved. All fractions containing 22 and 21 were concentrated under reduced pressure to give a pale yellow oil. The mixture was dissolved in DCM (300 mL) and MnO2 (10.9 g, 125 mmol) was added. The mixture stirred overnight at room temperature, then refluxed the following day for 6 hr. The mixture was filtered through Celite, washing the Celite pad with DCM (300 mL). The filtrate was concentrated under reduced pressure to give a pale yellow oil. The crude product was absorbed onto silica gel using DCM and dry-loaded on a column of silica gel (125 g) packed in heptanes. The column was eluted with heptanes (500 mL) and 5% EtOAc/heptanes (3000 mL). Product fractions were concentrated under reduced pressure and the residue dried under high vacuum for 2 hr to give 7.5 g (77% for 2 steps from 1) of 22 as a colorless oil.
Name
21
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
10.9 g
Type
catalyst
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:14]([CH:15](C2C=CC=CC=2OC)[OH:16])=[CH:13][CH:12]=[CH:11][C:10]=1C1C=CC=CC=1)C1C=CC=CC=1.C[N+]1([O-])CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC.O=[Mn]=O>[CH3:1][O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=1[CH:15]=[O:16] |f:3.4|

Inputs

Step One
Name
21
Quantity
12.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1C(O)C1=C(C=CC=C1)OC)C1=CC=CC=C1
Name
Quantity
3.5 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
Step Four
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
Step Five
Name
Quantity
10.9 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
washing the Celite pad with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was absorbed onto silica gel
WASH
Type
WASH
Details
The column was eluted with heptanes (750 mL), 5% EtOAc/heptanes (1000 mL), 10% EtOAc/heptanes (1000 mL) and 15% EtOAc/heptanes (1000 mL)
CUSTOM
Type
CUSTOM
Details
Clean separation of 22 from 21
ADDITION
Type
ADDITION
Details
All fractions containing 22 and 21
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
STIRRING
Type
STIRRING
Details
The mixture stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed the following day for 6 hr
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washing the Celite pad with DCM (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was absorbed onto silica gel
WASH
Type
WASH
Details
The column was eluted with heptanes (500 mL) and 5% EtOAc/heptanes (3000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Product fractions were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue dried under high vacuum for 2 hr
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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